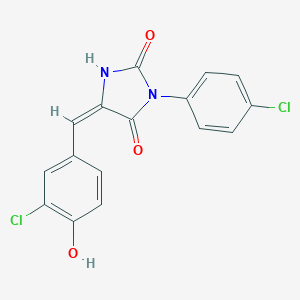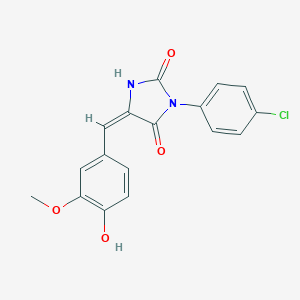![molecular formula C10H12ClNO2S B305778 N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B305778.png)
N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide, also known as CPHEN, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfhydryl-containing compounds, which have been shown to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide is not fully understood. However, it has been shown to act as a scavenger of reactive oxygen species (ROS) and to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2). These actions may contribute to its antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to protect against oxidative stress and inflammation, and to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide in lab experiments is its well-established synthesis method. This allows for reliable production of the compound for use in experiments. However, one limitation is that the mechanism of action of N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide. One area of interest is its potential use in the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration method for N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide in this context. Another area of interest is its potential use in cancer treatment. Future studies could investigate the mechanism of action of N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide in cancer cells and its potential as a therapeutic agent. Additionally, studies could investigate the potential use of N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide in the treatment of other diseases, such as Parkinson's disease.
Méthodes De Synthèse
The synthesis of N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide involves the reaction of 3-chloroaniline with 2-mercaptoethanol in the presence of acetic anhydride. The resulting product is then treated with acetic acid to yield N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide. This synthesis method has been well-established and has been used in numerous studies to produce N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide has been studied extensively for its potential therapeutic applications. It has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties. These properties make it a potential candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
Nom du produit |
N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide |
|---|---|
Formule moléculaire |
C10H12ClNO2S |
Poids moléculaire |
245.73 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-2-(2-hydroxyethylsulfanyl)acetamide |
InChI |
InChI=1S/C10H12ClNO2S/c11-8-2-1-3-9(6-8)12-10(14)7-15-5-4-13/h1-3,6,13H,4-5,7H2,(H,12,14) |
Clé InChI |
UVCAKPBQFXMWQC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSCCO |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NC(=O)CSCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305695.png)
![5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305696.png)
![5-{[5-(4-acetylphenyl)-2-furyl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B305698.png)
![(3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B305699.png)
![(5E)-1-(2-methylphenyl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B305700.png)
![Methyl 4-(5-{[3-(3-methoxypropyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B305701.png)
![5-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305703.png)



![3-(4-chlorophenyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305709.png)


![N-(3-chloro-4-methylphenyl)-2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B305718.png)